molecular formula C26H22N4O6 B10997030 4-({2-[9,10-Dimethoxy-5,11-dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]acetyl}amino)benzamide

4-({2-[9,10-Dimethoxy-5,11-dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]acetyl}amino)benzamide

Cat. No.: B10997030
M. Wt: 486.5 g/mol
InChI Key: GEKUXJNOVXIIJK-UHFFFAOYSA-N
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Description

4-({2-[9,10-Dimethoxy-5,11-dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]acetyl}amino)benzamide: is a complex organic compound with the following chemical formula:

C28H34N4O6\text{C}_{28}\text{H}_{34}\text{N}_{4}\text{O}_{6}C28​H34​N4​O6​

. It belongs to the class of isoindoloquinazolinones and exhibits interesting biological properties. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes: The synthetic route to obtain this compound involves several steps. While I don’t have access to specific proprietary methods, here’s a general outline:

    Starting Materials: The synthesis begins with suitable starting materials, which may include substituted quinazolinones and acylating agents.

    Acetylation: The acetyl group is introduced at the appropriate position using acetic anhydride or acetyl chloride.

    Amidation: The amide linkage is formed by reacting the acetylated intermediate with an amine (such as isopropylamine).

    Final Steps: Additional steps may be needed to introduce substituents or optimize the yield.

Industrial Production: Industrial-scale production methods are typically proprietary and closely guarded by manufacturers. academic research often provides insights into the synthetic pathways.

Chemical Reactions Analysis

Reactions:

    Oxidation and Reduction: The compound may undergo redox reactions, leading to changes in its functional groups.

    Substitution: Substituents on the benzene ring can be replaced via electrophilic aromatic substitution.

    Amide Hydrolysis: Under specific conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Acetic Anhydride or Acetyl Chloride: For acetylation.

    Strong Acids or Bases: For amide hydrolysis.

    Electrophilic Aromatic Substitution Reagents: Such as nitric acid or sulfuric acid.

Major Products: The major product is the titled compound itself, 4-({2-[9,10-Dimethoxy-5,11-dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]acetyl}amino)benzamide.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may exhibit pharmacological activity, making it relevant for drug discovery.

    Chemical Biology: Researchers study its interactions with biological macromolecules.

    Industry: It could serve as a precursor for other compounds or materials.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific cellular targets, affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

While I don’t have a specific list of similar compounds, researchers often compare it to related isoindoloquinazolinones. Its unique structure and properties set it apart.

For precise data, consult scientific literature or patents

Properties

Molecular Formula

C26H22N4O6

Molecular Weight

486.5 g/mol

IUPAC Name

4-[[2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)acetyl]amino]benzamide

InChI

InChI=1S/C26H22N4O6/c1-35-19-12-11-17-21(22(19)36-2)26(34)30-18-6-4-3-5-16(18)25(33)29(24(17)30)13-20(31)28-15-9-7-14(8-10-15)23(27)32/h3-12,24H,13H2,1-2H3,(H2,27,32)(H,28,31)

InChI Key

GEKUXJNOVXIIJK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NC5=CC=C(C=C5)C(=O)N)OC

Origin of Product

United States

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